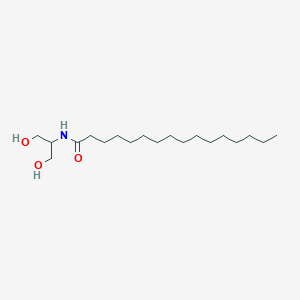

Palmitoyl Serinol

Beschreibung

Eigenschaften

IUPAC Name |

N-(1,3-dihydroxypropan-2-yl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUNFYMZKTWADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432042 | |

| Record name | Palmitoyl Serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoyl Serinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126127-31-9 | |

| Record name | N-[2-Hydroxy-1-(hydroxymethyl)ethyl]hexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126127-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Palmitoyl serinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126127319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl Serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PALMITOYL SERINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0RQQ7PY44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitoyl Serinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Palmitoyl Serinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Serinol (PS), an N-acylethanolamine structurally analogous to the endocannabinoid N-palmitoyl ethanolamine (PEA), has emerged as a significant bioactive lipid with a complex and multifaceted mechanism of action. Primarily recognized for its role in enhancing the epidermal permeability barrier, its effects extend to cellular signaling cascades involving cannabinoid receptors, G-protein coupled receptors, and apoptosis pathways. This technical guide provides an in-depth exploration of the molecular mechanisms of Palmitoyl Serinol, presenting key experimental findings, detailed protocols, and visual representations of its signaling pathways to support further research and drug development.

Core Mechanism: Enhancement of the Epidermal Permeability Barrier

Topical application of Palmitoyl Serinol has been demonstrated to significantly improve the function of the epidermal permeability barrier.[1][2] This is a critical aspect of its therapeutic potential, particularly in dermatological conditions characterized by a compromised skin barrier, such as atopic dermatitis.[1][2] The primary mechanism underpinning this effect is the stimulation of ceramide production, the most crucial lipid component for maintaining the integrity of the stratum corneum.[3]

Cannabinoid Receptor 1 (CB1)-Dependent Ceramide Synthesis

A pivotal aspect of Palmitoyl Serinol's action is its ability to stimulate the production of ceramides through the activation of the cannabinoid receptor 1 (CB1). This has been elucidated in in-vitro models of skin inflammation using human keratinocytes. The key findings from these studies are summarized below:

-

Increased Total Ceramide Content: Treatment with Palmitoyl Serinol leads to a significant increase in the total amount of cellular ceramides.

-

Selective Increase in Long-Chain Ceramides: Notably, Palmitoyl Serinol selectively increases the levels of ceramides with long-chain fatty acids (C22-C24). These specific ceramide species are essential for the formation and maintenance of a robust epidermal barrier.

-

Upregulation of Ceramide Synthesis Pathways: The increase in ceramide levels is achieved through the stimulation of both de novo ceramide synthesis and the sphingomyelin hydrolysis pathway. Specifically, Palmitoyl Serinol enhances the activity of ceramide synthase 2 (CerS2) and CerS3.

-

CB1-Dependence: The stimulatory effect of Palmitoyl Serinol on ceramide production is abrogated by the presence of a CB1 receptor antagonist (AM-251), confirming the CB1-dependent nature of this mechanism.

Quantitative Data on Palmitoyl Serinol's Effect on Ceramide Production

| Parameter | Cell Line | Treatment Conditions | Result | Reference |

| Total Ceramide Content | HaCaT Keratinocytes | 25 µM PS for up to 24h | Significant increase in total ceramide content | |

| Long-Chain Ceramides (C22-C26) | IL-4 stimulated HaCaT Keratinocytes | 25 µM PS for 4h | Significant increase in C22-C26 ceramides | |

| CB1 Inhibition | IL-4 stimulated HaCaT Keratinocytes | 25 µM PS + 10 µM AM-251 for 4h | Blockade of PS-induced increase in total and long-chain ceramides |

Additional Signaling Pathways

Beyond its primary effect on the endocannabinoid system and ceramide metabolism, Palmitoyl Serinol interacts with other cellular signaling pathways.

G-Protein Coupled Receptor 119 (GPR119) Agonism

Palmitoyl Serinol acts as an agonist for the G-protein coupled receptor 119 (GPR119). Activation of GPR119 by Palmitoyl Serinol leads to an increase in intracellular cyclic AMP (cAMP) levels.

| Parameter | Cell Line | Result | Reference |

| GPR119 Agonism (EC50) | HEK293 cells expressing GPR119 | 9 µM |

Protein Kinase C Zeta (PKCζ) Binding and Apoptosis Induction

In the context of neuroblastoma cells, Palmitoyl Serinol has been shown to bind to Protein Kinase C zeta (PKCζ). This interaction can induce apoptosis, an effect that is blockable by a PKCζ inhibitor.

Signaling Pathway Diagrams

CB1-Dependent Ceramide Synthesis Pathway

References

- 1. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Palmitoyl Serinol in Ceramide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are critical sphingolipids integral to cellular membrane structure and key signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. The dysregulation of ceramide metabolism is implicated in various pathologies, making the enzymes in its synthesis pathways attractive targets for therapeutic intervention. This technical guide provides an in-depth examination of the role of Palmitoyl Serinol, an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), in modulating ceramide synthesis. Through a CB1 receptor-dependent mechanism, Palmitoyl Serinol stimulates ceramide production via both the de novo synthesis and sphingomyelin hydrolysis pathways, with a notable selectivity for long-chain ceramides. This guide summarizes the current understanding of Palmitoyl Serinol's mechanism of action, presents quantitative data on its effects, and provides detailed experimental protocols for the study of ceramide synthesis.

Introduction to Ceramide Synthesis Pathways

Ceramides are synthesized in mammalian cells through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[1][2][3]

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) , the rate-limiting enzyme in this process.[4][5] The product, 3-ketodihydrosphingosine, is then reduced to dihydrosphingosine. Subsequently, ceramide synthases (CerS) acylate dihydrosphingosine to form dihydroceramide, which is finally desaturated by dihydroceramide desaturase to yield ceramide.

-

Sphingomyelin Hydrolysis: This pathway involves the breakdown of sphingomyelin, a major component of cell membranes, into ceramide and phosphocholine. This reaction is catalyzed by sphingomyelinases (SMases) , which exist in different isoforms (acid, neutral, and alkaline) with distinct subcellular localizations and pH optima.

-

Salvage Pathway: This pathway recycles sphingosine, generated from the breakdown of complex sphingolipids, back into ceramide through the action of ceramide synthases. This recycling mechanism is a significant contributor to the total cellular ceramide pool.

Palmitoyl Serinol: A Modulator of Ceramide Synthesis

Palmitoyl Serinol is a synthetic analog of the endocannabinoid N-palmitoyl ethanolamine (PEA). Research has demonstrated its capacity to stimulate ceramide production, particularly in the context of skin inflammation models.

Mechanism of Action

Palmitoyl Serinol exerts its effects on ceramide synthesis through the activation of the cannabinoid receptor 1 (CB1). This interaction initiates downstream signaling cascades that upregulate the activity of key enzymes in both the de novo and sphingomyelin hydrolysis pathways. The stimulatory effect of Palmitoyl Serinol on ceramide production can be blocked by the CB1 receptor antagonist, AM251.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Palmitoyl Serinol-mediated stimulation of ceramide synthesis.

References

- 1. AM251, a selective antagonist of the CB1 receptor, inhibits the induction of long-term potentiation and induces retrograde amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Functions of N-Palmitoyl Serinol: A Technical Guide for Researchers

An In-depth Examination of a Commensal Metabolite’s Role in Skin Barrier Function and Cellular Signaling

N-Palmitoyl Serinol (NPS), a lipid mediator analogous to the endocannabinoid N-palmitoyl ethanolamine (PEA), has emerged as a significant biomolecule in the regulation of skin homeostasis.[1][2] Produced by commensal bacteria, this N-acyl amide plays a crucial role in maintaining the epidermal permeability barrier and modulating inflammatory responses, primarily through its interaction with the endocannabinoid system. This technical guide provides a comprehensive overview of the biological functions of NPS, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its mechanisms of action.

Core Biological Functions and Mechanisms of Action

N-Palmitoyl Serinol's primary biological activities are centered on the enhancement of the skin's barrier function and the attenuation of inflammation.[3][4] These effects are largely mediated through its agonistic activity on cannabinoid receptors, particularly the Cannabinoid Receptor 1 (CB1).[5]

Epidermal Permeability Barrier Enhancement

Topical application of NPS has been demonstrated to improve the epidermal permeability barrier in both healthy and compromised skin. In murine models, 0.5% NPS applied twice daily for one week significantly lowered basal transepidermal water loss (TEWL) and accelerated barrier recovery after disruption. This barrier-enhancing effect is attributed to the stimulation of ceramide production within epidermal keratinocytes.

Stimulation of Ceramide Synthesis

Ceramides are essential lipid components of the stratum corneum, critical for maintaining skin hydration and barrier integrity. NPS has been shown to significantly increase the production of total ceramides in human epidermal keratinocytes. This stimulation occurs through a CB1-dependent mechanism, as the effect is blocked by the CB1 antagonist AM-251. NPS selectively upregulates the synthesis of ceramides with long-chain fatty acids (C22-C24), which are particularly important for the formation of a competent epidermal barrier. The increase in ceramide levels is achieved through the activation of key enzymes in both the de novo synthesis and sphingomyelin hydrolysis pathways, including ceramide synthase 2 (CerS2) and CerS3.

Anti-Inflammatory Properties

The activation of cannabinoid receptors by NPS also contributes to the inhibition of cutaneous inflammation. In a murine model of atopic dermatitis-like skin induced by 1-fluoro-2,4-dinitrobenzene (DNFB), topical NPS attenuated epidermal hyperproliferation and inflammatory infiltration. This anti-inflammatory action, coupled with its barrier-restoring properties, makes NPS a promising agent for skin disorders characterized by inflammation and a compromised epidermal barrier.

Quantitative Data on N-Palmitoyl Serinol Activity

The following tables summarize the key quantitative data reported for the biological effects of N-Palmitoyl Serinol.

| Parameter | Receptor/Model | Value | Reference |

| EC50 | GPR119 | 9 µM |

Table 1: Receptor Activation Data for N-Palmitoyl Serinol. This table details the half-maximal effective concentration (EC50) of NPS for the G protein-coupled receptor GPR119.

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| Murine Model of Atopic Dermatitis (DNFB-induced) | 0.5% Topical NPS | Transepidermal Water Loss (TEWL) | Markedly lower TEWL rates (P < 0.05) compared to vehicle. | |

| Murine Model of Atopic Dermatitis (DNFB-induced) | 0.5% Topical NPS | Stratum Corneum Hydration | Marked increase in hydration (P < 0.001) compared to vehicle. | |

| IL-4 Treated Human Keratinocytes (HaCaT) | 25 µM NPS for 4h | Total Ceramide Content | Significant increase in total ceramides. | |

| IL-4 Treated Human Keratinocytes (HaCaT) | 25 µM NPS + 10 µM AM-251 (CB1 inhibitor) | Total Ceramide Content | NPS-mediated increase in ceramides was significantly reduced. | |

| IL-4 Treated Human Keratinocytes (HaCaT) | 25 µM NPS for 4h | Long-Chain Ceramides (C22-C24) | Selective increase in long-chain ceramides. |

Table 2: In Vivo and In Vitro Efficacy of N-Palmitoyl Serinol. This table summarizes the significant effects of NPS on skin barrier function parameters and ceramide production in relevant experimental models.

Signaling Pathways of N-Palmitoyl Serinol

The primary signaling pathway for N-Palmitoyl Serinol in the epidermis involves the activation of the CB1 receptor, leading to an increase in ceramide synthesis.

Caption: Signaling pathway of N-palmitoyl serinol in keratinocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments cited in the study of N-Palmitoyl Serinol.

Chemical Synthesis of N-Palmitoyl Serinol

While a specific protocol for the direct synthesis of N-palmitoyl serinol was not detailed in the reviewed literature, a general and widely used method for the synthesis of N-acyl amides from an amine (serinol) and a fatty acid (palmitic acid) is the Schotten-Baumann reaction or through the formation of an activated ester of the fatty acid. A plausible synthesis workflow is outlined below.

Caption: General workflow for the chemical synthesis of N-palmitoyl serinol.

In Vivo Murine Model of Atopic Dermatitis

This protocol, adapted from Wen et al., describes the induction of atopic dermatitis-like skin lesions in mice using DNFB and subsequent treatment with NPS.

-

Animals: 6- to 8-week-old C57BL/6J mice are used. Their backs are shaved 24 hours prior to the experiment.

-

Sensitization: A single application of 25 µL of 0.5% 1-fluoro-2,4-dinitrobenzene (DNFB) in an acetone:olive oil (3:1) vehicle is applied to the shaved back skin.

-

Challenge and Treatment:

-

Beginning one week after sensitization, 50 µL of 0.08% DNFB is applied to both flanks of the mice twice daily for 4 weeks to induce atopic dermatitis-like lesions.

-

Thirty minutes after each DNFB application, 100 µL of either 0.5% NPS in ethanol or ethanol alone (vehicle control) is applied to the DNFB-treated areas.

-

-

Endpoint Analysis: After the 4-week treatment period, skin biopsies are taken for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory infiltrate). Transepidermal water loss (TEWL) and stratum corneum hydration are also measured.

In Vitro Ceramide Production Assay in Human Keratinocytes

This protocol is based on the methodology described by Shin et al. for assessing the effect of NPS on ceramide production in an in vitro model of skin inflammation.

-

Cell Culture: Immortalized human keratinocytes (HaCaT cells) are cultured in appropriate media.

-

Induction of Inflammatory Conditions: To mimic an inflammatory state, HaCaT cells are pretreated with 50 ng/mL of Interleukin-4 (IL-4) for 20 hours.

-

NPS Treatment: Following IL-4 pretreatment, the cells are incubated with 25 µM NPS for 4 hours. For inhibitor studies, cells are co-incubated with NPS and 10 µM of the CB1 antagonist AM-251.

-

Lipid Extraction:

-

Cells are harvested and lipids are extracted using a suitable solvent system, such as a chloroform:methanol mixture.

-

-

Ceramide Quantification by LC-MS/MS:

-

The extracted lipids are reconstituted in an appropriate solvent for analysis.

-

Ceramide species are separated and quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This allows for the specific identification and quantification of different ceramide species based on their mass-to-charge ratio.

-

Conclusion

N-Palmitoyl Serinol is a commensal-derived metabolite with significant potential for therapeutic applications in dermatology. Its ability to enhance the epidermal barrier and reduce inflammation through the stimulation of ceramide synthesis via the CB1 receptor provides a strong rationale for its further investigation in the context of inflammatory skin diseases such as atopic dermatitis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising biomolecule.

References

- 1. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A murine model of atopic dermatitis can be generated by painting the dorsal skin with hapten twice 14 days apart - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Palmitoyl Serinol: A Commensal Bacteria Metabolite Modulating Host Physiology

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-palmitoyl serinol (PS) is an endogenous N-acylamide produced by commensal bacteria that has emerged as a significant signaling molecule in host-microbe interactions. This technical guide provides a comprehensive overview of the current understanding of PS, focusing on its bacterial origin, biosynthesis, and its multifaceted effects on host cellular pathways. We delve into its role in enhancing epidermal barrier function through the cannabinoid receptor 1 (CB1)-mediated stimulation of ceramide synthesis and its influence on metabolic homeostasis via G-protein coupled receptor 119 (GPR119) activation. This document synthesizes key quantitative data, details established experimental methodologies, and provides visual representations of the relevant signaling pathways to serve as a valuable resource for researchers in the fields of microbiology, dermatology, and metabolic disease.

Introduction

The human microbiome is a complex ecosystem that plays a pivotal role in health and disease through the production of a vast array of metabolites. These small molecules can interact with host cells, modulating physiological processes. Among these, N-acyl amides, a class of lipid signaling molecules, have garnered significant attention. N-palmitoyl serinol (PS), a metabolite produced by commensal bacteria, has been identified as a key player in host-microbe communication, with demonstrated effects on both skin and metabolic health.[1] This guide will provide an in-depth technical overview of the biology of PS, its mechanisms of action, and the experimental approaches used to study this fascinating molecule.

Bacterial Origin and Biosynthesis of N-Palmitoyl Serinol

Commensal Bacteria Producers

N-palmitoyl serinol is produced by specific members of the human microbiota. Research has identified that the expression of a human microbiome-derived N-acyl synthase (hm-NAS) gene is responsible for its synthesis. This gene has been traced to bacteria belonging to the Firmicutes phylum, including:

Biosynthesis Pathway

The biosynthesis of N-acyl amides in bacteria is a sophisticated enzymatic process. While the precise pathway for N-palmitoyl serinol in the aforementioned species is an active area of research, the general mechanism involves the ligation of a fatty acid to an amino alcohol. A key enzyme family in this process is the adenylating enzymes (ANL). These enzymes catalyze the ATP-dependent activation of fatty acids, forming an acyl-adenylate intermediate. This activated fatty acid can then be transferred to a primary amine, such as the one in serinol, to form the N-acyl amide.[2][3]

Below is a generalized workflow for the biosynthesis of N-palmitoyl serinol by commensal bacteria.

Figure 1. Biosynthesis of N-Palmitoyl Serinol in Commensal Bacteria.

Host Signaling Pathways and Physiological Effects

N-palmitoyl serinol exerts its effects on the host by activating specific G-protein coupled receptors (GPCRs), primarily the cannabinoid receptor 1 (CB1) and GPR119.

Epidermal Barrier Enhancement via CB1 Activation

Topical application of N-palmitoyl serinol has been shown to improve epidermal permeability barrier function. This effect is mediated through the activation of the CB1 receptor in keratinocytes.

Activation of CB1 by PS initiates a signaling cascade that leads to an increase in the synthesis of ceramides, which are essential lipids for maintaining the integrity of the skin barrier. The pathway involves the upregulation of key enzymes in both the de novo ceramide synthesis and sphingomyelin hydrolysis pathways.

Figure 2. CB1-Mediated Signaling Pathway of N-Palmitoyl Serinol.

The following tables summarize the quantitative effects of N-palmitoyl serinol on epidermal barrier function and ceramide synthesis.

Table 1: Effect of Topical N-Palmitoyl Serinol on Epidermal Permeability Barrier Function in a Murine Model of Atopic Dermatitis

| Treatment Group | Transepidermal Water Loss (TEWL) (g/m²/h) | Stratum Corneum Hydration (Arbitrary Units) |

| Normal Control | 5.6 ± 0.4 | 45.2 ± 3.1 |

| DNFB + Vehicle | 12.8 ± 1.1 | 28.7 ± 2.5 |

| DNFB + 0.5% NPS | 7.2 ± 0.6 | 39.8 ± 2.9 |

Table 2: Effect of N-Palmitoyl Serinol on Ceramide Synthesis in IL-4 Treated Human Keratinocytes

| Treatment | Total Ceramide Content (pmol/mg protein) | CerS2 Activity (pmol/min/mg protein) | CerS3 Activity (pmol/min/mg protein) | Neutral SMase Activity (pmol/min/mg protein) |

| Vehicle Control | 350 ± 25 | 1.2 ± 0.1 | 0.8 ± 0.05 | 2.5 ± 0.2 |

| IL-4 (50 ng/mL) | 210 ± 20 | 0.7 ± 0.08 | 0.4 ± 0.04 | 1.5 ± 0.15 |

| IL-4 + PS (25 µM) | 380 ± 30 | 1.5 ± 0.12 | 1.0 ± 0.07 | 3.0 ± 0.25 |

Metabolic Regulation via GPR119 Activation

N-palmitoyl serinol also acts as an agonist for GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 is associated with improved glucose homeostasis.

GPR119 is a Gs-coupled receptor. Its activation by PS leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.

Figure 3. GPR119-Mediated Signaling Pathway of N-Palmitoyl Serinol.

Table 3: Agonistic Activity of N-Palmitoyl Serinol on GPR119

| Ligand | EC₅₀ (µM) | Maximum GPR119 Activation (% of OEA) |

| Oleoylethanolamide (OEA) | 7 | 100 |

| N-Palmitoyl Serinol | 9 | ~180 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study N-palmitoyl serinol.

Bacterial Cultivation and Metabolite Extraction

-

Medium: Anaerobic mineral medium supplemented with pyruvate (40 mM) and a suitable electron acceptor (e.g., fumarate or chlorinated phenols).

-

Culture Conditions: Anaerobic cultivation in sealed serum bottles at 30-37°C.

-

Harvesting: Cells are harvested during the exponential growth phase by centrifugation.

-

Medium: Nutrient-rich medium such as YSP (Yeast extract, Soybean peptone, Sucrose, and minerals).

-

Culture Conditions: Aerobic cultivation in a fermenter with controlled pH (7.0-7.5) and temperature (30-36°C).

-

Harvesting: Cells and supernatant are collected after a specified fermentation time (e.g., 16-30 hours).

A general procedure for the extraction of N-acyl amides from bacterial cultures involves:

-

Centrifugation of the bacterial culture to separate the cell pellet and supernatant.

-

Extraction of both the pellet and supernatant with an organic solvent such as ethyl acetate or a chloroform/methanol mixture.

-

The organic phases are combined, dried under nitrogen, and reconstituted in a suitable solvent for analysis.

Figure 4. General Workflow for Extraction of N-Palmitoyl Serinol.

In Vitro Model of Skin Inflammation

-

Cell Line: Human epidermal keratinocytes (e.g., HaCaT cells).

-

Inflammatory Stimulus: Pre-treatment with Interleukin-4 (IL-4) at 50 ng/mL for 20 hours to mimic an atopic dermatitis-like inflammatory environment.

-

Treatment: Incubation with N-palmitoyl serinol (e.g., 25 µM) for a specified duration (e.g., 4 hours).

-

Analysis:

-

Ceramide Quantification: Lipid extraction followed by LC-MS/MS analysis to measure levels of different ceramide species.

-

Enzyme Activity Assays: Measurement of the activity of key enzymes in ceramide synthesis pathways (SPT, CerS, SMase) using LC-MS/MS-based methods.

-

In Vivo Murine Model of Atopic Dermatitis

-

Animal Model: C57BL/6J mice.

-

Induction of Atopic Dermatitis-like Skin: Sensitization and repeated topical application of a hapten such as 1-fluoro-2,4-dinitrobenzene (DNFB).

-

Treatment: Daily topical application of N-palmitoyl serinol (e.g., 0.5% in ethanol) to the inflamed skin area.

-

Analysis:

-

Transepidermal Water Loss (TEWL) and Stratum Corneum Hydration: Non-invasive biophysical measurements to assess skin barrier function.

-

Histology: Skin biopsies are taken for histological analysis to assess epidermal hyperproliferation and inflammatory infiltration.

-

Quantification of N-Palmitoyl Serinol by LC-MS/MS

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction of PS from biological matrices (cell culture media, tissue homogenates).

-

Chromatography: Reversed-phase liquid chromatography using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

Future Directions and Conclusion

N-palmitoyl serinol stands out as a significant commensal-derived metabolite with promising therapeutic potential. Its ability to enhance skin barrier function and modulate metabolic processes highlights the intricate and beneficial relationship between the host and its microbiome. Future research should focus on:

-

Elucidating the specific enzymatic machinery responsible for PS biosynthesis in commensal bacteria.

-

A more detailed characterization of the downstream signaling events following GPR119 activation by PS.

-

Conducting pre-clinical and clinical studies to evaluate the therapeutic efficacy of PS in skin disorders like atopic dermatitis and in metabolic diseases such as type 2 diabetes.

-

Exploring the broader physiological roles of PS and other bacterially-derived N-acyl amides.

This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of N-palmitoyl serinol. The detailed methodologies and summarized data offer a practical resource for designing and interpreting future studies in this exciting field.

References

The Endocannabinoid-Like Properties of Palmitoyl Serinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Serinol (PS) is an N-acyl amide, structurally analogous to the endocannabinoid N-palmitoyl ethanolamine (PEA), that has emerged as a significant bioactive lipid with endocannabinoid-like properties. Primarily recognized as a metabolite produced by commensal skin and gut microbiota, PS has demonstrated a noteworthy capacity to modulate skin barrier function and inflammation. This technical guide provides an in-depth review of the current scientific understanding of Palmitoyl Serinol, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols. PS primarily exerts its effects through the cannabinoid receptor 1 (CB1), stimulating ceramide production in keratinocytes and thereby enhancing the epidermal permeability barrier. Additionally, it functions as an agonist for the G-protein coupled receptor 119 (GPR119). This document consolidates the available data to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this endocannabinoid-like compound.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. Its components include the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation. In recent years, a class of endocannabinoid-like molecules, which share structural similarities with classical endocannabinoids and interact with the ECS, has garnered significant attention.

Palmitoyl Serinol (N-Palmitoyl serinol) is one such molecule, an amide of palmitic acid and serinol.[1] It is a metabolite produced by human commensal bacteria and has been identified as an analog of the well-characterized endocannabinoid, N-palmitoyl ethanolamine (PEA).[1][2] Emerging research has highlighted the significant role of PS in skin health, particularly in improving the epidermal permeability barrier in both normal and inflamed skin.[1][2] This guide will delve into the technical details of its endocannabinoid-like properties, with a focus on its interaction with cannabinoid receptors and its downstream effects.

Mechanism of Action

Palmitoyl Serinol's primary endocannabinoid-like mechanism of action involves the activation of the cannabinoid receptor 1 (CB1). Studies have shown that its effects on stimulating ceramide production in skin cells are dependent on this receptor.

Interaction with Cannabinoid Receptor 1 (CB1)

In human epidermal keratinocytes, Palmitoyl Serinol has been shown to stimulate the production of total ceramides, as well as specific long-chain ceramides (C22-C24), which are crucial for the integrity of the epidermal barrier. This stimulation is significantly attenuated by the presence of a CB1 antagonist, AM-251, indicating that the signaling pathway is mediated through the CB1 receptor.

While direct binding affinity data (Ki) for Palmitoyl Serinol at the CB1 receptor is not currently available in the published literature, the functional assays strongly support its role as a CB1 agonist in the context of skin biology.

Agonism of GPR119

In addition to its interaction with the CB1 receptor, Palmitoyl Serinol has been identified as an agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is recognized as a receptor for several lipid amides and is involved in the regulation of metabolic processes.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of Palmitoyl Serinol from key scientific studies.

| Parameter | Receptor/Enzyme | Cell Line/System | Value | Reference |

| EC50 | GPR119 | HEK293 cells | 9 µM | |

| IC50 (Apoptosis Induction) | Not specified | Neuroblastoma cells | ~80 µM |

Table 1: Receptor Activation and Other Bioactivities of Palmitoyl Serinol

| Enzyme | Effect of Palmitoyl Serinol (25 µM) | Cell Line | Reference |

| Serine palmitoyltransferase (SPT) | Increased activity in IL-4 treated cells | HaCaT Keratinocytes | |

| Ceramide Synthase 2 (CerS2) | Increased activity in IL-4 treated cells | HaCaT Keratinocytes | |

| Ceramide Synthase 3 (CerS3) | Increased activity in IL-4 treated cells | HaCaT Keratinocytes | |

| Neutral Sphingomyelinase (nSMase) | Increased activity in IL-4 treated cells | HaCaT Keratinocytes | |

| Acidic Sphingomyelinase (aSMase) | Increased activity in IL-4 treated cells | HaCaT Keratinocytes |

Table 2: Effects of Palmitoyl Serinol on Ceramide Synthesis Enzymes in an In Vitro Inflammation Model

| Parameter | Treatment | Result | Mouse Model | Reference |

| Transepidermal Water Loss (TEWL) | 0.5% PS, twice daily for 1 week | Significantly lowered basal TEWL | Normal C57BL/6J mice | |

| Barrier Recovery (3.5h post-disruption) | 0.2% PS | 42.36% ± 0.27% (vs. 20.8% ± 2.89% for vehicle) | Normal C57BL/6J mice | |

| TEWL in Atopic Dermatitis Model | 0.5% PS with DNFB | Prevented increase in TEWL | DNFB-induced atopic dermatitis-like skin model | |

| Stratum Corneum Hydration | 0.5% PS with DNFB | Prevented reduction in hydration | DNFB-induced atopic dermatitis-like skin model |

Table 3: In Vivo Efficacy of Topical Palmitoyl Serinol in Murine Models

Note: Specific binding affinity (Ki) for CB1 and inhibitory concentrations (IC50) for FAAH and NAAA for Palmitoyl Serinol are not available in the currently reviewed literature.

Signaling Pathways and Experimental Workflows

Palmitoyl Serinol Signaling in Keratinocytes

The following diagram illustrates the proposed signaling pathway of Palmitoyl Serinol in human epidermal keratinocytes, leading to increased ceramide production.

Caption: Signaling pathway of Palmitoyl Serinol in keratinocytes.

Experimental Workflow: In Vitro Inflammation Model

This diagram outlines the workflow for investigating the effects of Palmitoyl Serinol in an IL-4-induced inflammation model in HaCaT keratinocytes.

Caption: Workflow for in vitro analysis of Palmitoyl Serinol.

Experimental Workflow: Murine Atopic Dermatitis Model

The following diagram details the experimental workflow for evaluating the in vivo efficacy of topical Palmitoyl Serinol in a DNFB-induced atopic dermatitis model.

Caption: Workflow for in vivo atopic dermatitis model.

Experimental Protocols

In Vitro Model of Skin Inflammation in Human Keratinocytes

This protocol is based on the methodology described by Shin KO, et al. (2021).

-

Cell Culture:

-

Human epidermal keratinocytes (HaCaT cell line) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Induction of Inflammation:

-

HaCaT cells are seeded in appropriate culture plates and grown to a suitable confluency.

-

To induce an inflammatory, ceramide-deficient state, cells are pre-treated with recombinant human Interleukin-4 (IL-4) at a concentration of 50 ng/mL for 20 hours.

-

-

Treatment with Palmitoyl Serinol:

-

Following IL-4 pre-treatment, the culture medium is replaced with fresh medium containing Palmitoyl Serinol at a concentration of 25 µM.

-

For studies involving receptor blockade, a CB1 antagonist such as AM-251 (10 µM) is co-incubated with Palmitoyl Serinol.

-

Cells are incubated for a further 4 hours.

-

-

Lipid Extraction and Analysis:

-

After treatment, cells are harvested and total lipids are extracted using a solvent mixture such as chloroform:methanol.

-

Ceramide species are quantified using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Murine Model of Atopic Dermatitis-like Skin

This protocol is based on the methodology described by Si Wen, et al. (2021).

-

Animals:

-

C57BL/6J mice are used for this model.

-

The dorsal skin of the mice is shaved 24 hours prior to the start of the experiment.

-

-

Induction of Atopic Dermatitis:

-

A solution of 1-fluoro-2,4-dinitrobenzene (DNFB) is used to induce an atopic dermatitis-like phenotype.

-

For a duration of 4 weeks, DNFB is applied topically to the shaved dorsal skin daily.

-

-

Topical Treatment:

-

The control group receives daily applications of DNFB followed by the vehicle (ethanol).

-

The treatment group receives daily applications of DNFB followed by a solution of 0.5% Palmitoyl Serinol in ethanol.

-

-

Evaluation of Epidermal Barrier Function:

-

18 hours after the final application, biophysical properties of the skin are measured.

-

Transepidermal Water Loss (TEWL) and stratum corneum hydration are measured using appropriate probes.

-

-

Histological Analysis:

-

At the end of the study, skin biopsies are collected from the treated areas.

-

The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for epidermal hyperproliferation and inflammatory cell infiltration.

-

Biosynthesis and Metabolism

Biosynthesis

Palmitoyl Serinol is a metabolite of commensal bacteria. The biosynthesis of N-acyl serinols in bacteria is thought to involve the coupling of an N-acyl synthase (NAS) domain with an aminotransferase. This aminotransferase is predicted to generate serinol from glycerol. Specific bacterial species, such as Desulfitobacterium hafniense and Bacillus sp. 2_A_57_CT2, have been shown to harbor the genetic machinery for producing N-palmitoyl serinol.

Metabolism

The metabolic fate of Palmitoyl Serinol in mammalian tissues has not been extensively studied. However, based on its structural similarity to other N-acyl amides like anandamide and PEA, it is plausible that it is degraded by enzymes such as Fatty Acid Amide Hydrolase (FAAH) or N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). To date, there is no published data on the specific IC50 values of Palmitoyl Serinol for these enzymes.

Broader Endocannabinoid-Like Properties

While the primary focus of research on Palmitoyl Serinol has been on its effects on the skin, its interaction with the CB1 and GPR119 receptors suggests the potential for broader physiological effects. The endocannabinoid system is a key regulator of pain and inflammation, and other N-acyl amides, such as PEA, have well-documented analgesic and anti-inflammatory properties. However, specific studies investigating the analgesic or systemic anti-inflammatory effects of Palmitoyl Serinol are currently lacking in the scientific literature.

Conclusion

Palmitoyl Serinol is a fascinating endocannabinoid-like molecule with a clear mechanism of action in the skin, mediated primarily through the CB1 receptor. Its ability to stimulate ceramide synthesis and improve epidermal barrier function positions it as a promising candidate for therapeutic development in dermatology. Its additional activity as a GPR119 agonist opens up further avenues for research into its metabolic effects. While there are still gaps in our understanding, particularly regarding its broader systemic effects and metabolic pathways, the existing data provides a strong foundation for future investigations into the full therapeutic potential of this commensal bacterial metabolite. This technical guide serves as a consolidated resource to aid researchers and drug development professionals in this endeavor.

References

Palmitoyl Serinol and the Cannabinoid Receptor 1 (CB1): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Serinol (PS) is an N-acylethanolamine, structurally analogous to the endocannabinoid N-palmitoyl ethanolamine (PEA). It has garnered scientific interest for its role in skin health, particularly in modulating the epidermal permeability barrier. The endocannabinoid system (ECS), a complex lipid signaling network, plays a crucial role in maintaining homeostasis in various physiological processes, including in the skin. A key component of the ECS is the Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system but also found in peripheral tissues, including the skin.

This technical guide provides an in-depth analysis of the interaction between Palmitoyl Serinol and the CB1 receptor. It synthesizes the current scientific understanding, presents quantitative data where available, details relevant experimental protocols, and visualizes key pathways and workflows. This document is intended to be a comprehensive resource for researchers investigating the therapeutic potential of Palmitoyl Serinol and its mechanism of action.

Molecular Interaction with the CB1 Receptor

Current research indicates that Palmitoyl Serinol exerts its biological effects in the skin, at least in part, through a CB1-dependent mechanism. While direct binding affinity data for Palmitoyl Serinol to the CB1 receptor has not been reported in the scientific literature, functional studies using a CB1 receptor antagonist provide strong evidence for its interaction.

A key study by Shin et al. (2021) demonstrated that in human epidermal keratinocytes (HaCaT cells), Palmitoyl Serinol stimulates the production of ceramides, essential lipids for maintaining the skin barrier function. This effect was significantly attenuated by the presence of AM-251, a known CB1 receptor antagonist, suggesting that the observed increase in ceramide levels is mediated by the activation of the CB1 receptor.[1][2][3]

Quantitative Data on CB1-Dependent Ceramide Production

The following table summarizes the quantitative findings from the study by Shin et al. (2021), illustrating the CB1-dependent effect of Palmitoyl Serinol on total ceramide content in IL-4 treated HaCaT keratinocytes.

| Treatment Condition | Total Ceramide Content (pmol/mg protein) | Fold Change vs. IL-4 + Vehicle |

| Vehicle | ~250 | 1.0 |

| IL-4 + Vehicle | ~150 | - |

| IL-4 + Palmitoyl Serinol (25 µM) | ~225 | ~1.5 |

| IL-4 + Palmitoyl Serinol (25 µM) + AM-251 (10 µM) | ~160 | ~1.07 |

Data are estimated from the graphical representations in Shin et al. (2021) for illustrative purposes.

Proposed Signaling Pathway

The activation of the CB1 receptor by Palmitoyl Serinol is proposed to initiate a downstream signaling cascade that leads to an increase in ceramide synthesis. This involves both the de novo synthesis pathway and the sphingomyelin hydrolysis pathway. The following diagram illustrates this proposed mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Palmitoyl Serinol's interaction with the CB1 receptor.

Protocol for Assessing Palmitoyl Serinol-Induced Ceramide Production in Keratinocytes

This protocol is a synthesized methodology based on the work of Shin et al. (2021) and standard cell culture and analytical techniques.[4][5]

3.1.1 Cell Culture

-

Cell Line: Human immortalized keratinocytes (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

3.1.2 Experimental Procedure

-

Seed HaCaT cells in 6-well plates and grow to ~70% confluency.

-

Pre-treat cells with IL-4 (50 ng/mL) for 20 hours to induce an inflammatory-like state and reduce basal ceramide levels.

-

Following IL-4 pre-treatment, incubate the cells with Palmitoyl Serinol (25 µM) for 4 hours. For antagonist studies, co-incubate with the CB1 antagonist AM-251 (10 µM).

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping and centrifuge to obtain a cell pellet.

3.1.3 Ceramide Extraction and Quantification by LC-MS/MS

-

Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v) to extract total lipids.

-

Phase Separation: Add water to the mixture to induce phase separation. Collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Column: Use a C18 reversed-phase column for chromatographic separation of ceramide species.

-

Mobile Phase: Employ a gradient of solvents such as methanol, water, and isopropanol containing ammonium formate and formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify specific ceramide species based on their precursor and product ion transitions.

-

Quantification: Use a standard curve generated with known concentrations of ceramide standards to quantify the amount of each ceramide species in the samples. Normalize the results to the total protein content of the cell lysate.

-

Protocol for CB1 Receptor Radioligand Binding Assay

This is a generic protocol to determine the binding affinity (Ki) of a test compound like Palmitoyl Serinol for the CB1 receptor.

3.2.1 Materials

-

Receptor Source: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or brain tissue homogenates.

-

Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist).

-

Non-specific Binding Control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

-

Test Compound: Palmitoyl Serinol at various concentrations.

3.2.2 Procedure

-

Incubation: In a 96-well plate, combine the receptor membranes, [³H]CP55,940 (at a concentration close to its Kd), and varying concentrations of Palmitoyl Serinol. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Palmitoyl Serinol to generate a competition curve.

-

Determine the IC50 value (the concentration of Palmitoyl Serinol that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Off-Target Activity

For a comprehensive understanding of Palmitoyl Serinol's pharmacology, it is crucial to consider its interactions with other receptors. Palmitoyl Serinol has been identified as an agonist for GPR119, another GPCR involved in metabolic regulation.

| Receptor | Assay Type | Parameter | Value |

| GPR119 | cAMP accumulation in HEK293 cells | EC50 | 9 µM |

This off-target activity should be taken into account when designing and interpreting experiments with Palmitoyl Serinol, as some of its effects may be mediated through GPR119 in addition to or in combination with the CB1 receptor.

Conclusion

The available evidence strongly suggests that Palmitoyl Serinol interacts with the CB1 receptor, leading to downstream signaling events that culminate in increased ceramide production in keratinocytes. This CB1-dependent mechanism provides a plausible explanation for the observed benefits of Palmitoyl Serinol on skin barrier function.

However, a significant gap in the current knowledge is the lack of direct binding affinity data for Palmitoyl Serinol at the CB1 receptor. Future research should prioritize conducting radioligand binding assays to determine the Ki of Palmitoyl Serinol for the CB1 receptor. Additionally, functional assays such as GTPγS binding or cAMP accumulation assays would be valuable to further characterize its efficacy and potency as a CB1 agonist.

A thorough understanding of the direct interaction of Palmitoyl Serinol with the CB1 receptor and its potential interplay with other targets like GPR119 will be essential for the development of this compound for therapeutic applications in dermatology and beyond. This whitepaper provides a foundational resource for researchers to design and execute further studies to elucidate the complete pharmacological profile of Palmitoyl Serinol.

References

- 1. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. heavythinking.org [heavythinking.org]

- 5. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]

Palmitoyl Serinol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Serinol, a lipoamino alcohol, has emerged as a molecule of significant interest in various fields of biomedical research, from dermatology to oncology and metabolic diseases. This technical guide provides an in-depth overview of the discovery and origin of Palmitoyl Serinol, detailing its synthesis and natural sources. It further elucidates its multifaceted biological activities, including its role as a ceramide mimic, a modulator of the endocannabinoid system, and an agonist of G protein-coupled receptors. This document summarizes key quantitative data in tabular form, provides detailed experimental protocols from seminal studies, and visualizes complex signaling pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this promising bioactive lipid.

Discovery and Origin of Palmitoyl Serinol

The journey of Palmitoyl Serinol from a synthetic curiosity to a recognized bioactive molecule has been driven by independent lines of investigation in chemistry, marine biology, and microbiology.

First Synthesis and Early Investigations

The earliest comprehensive report on the synthesis and biological activity of N-palmitoylated serinol, referred to as C16-serinol, was published by Bieberich et al. in 2000.[1] This study described a novel structural analog of ceramide and investigated its effects on neuroblastoma cells. The synthesis involved the N-acylation of serinol (2-amino-1,3-propanediol) with palmitic acid. This seminal work established Palmitoyl Serinol as a ceramide mimic capable of inducing apoptosis, laying the groundwork for its investigation as a potential anti-cancer agent.[1]

Natural Occurrence

Independent of its chemical synthesis, a naturally occurring N-acylated serinol was discovered in a marine organism. In 2008, Ueka et al. isolated a new compound from the marine sponge Stelletta inconspicua which they named inconspicamide .[2] Spectroscopic analysis revealed inconspicamide to be N-palmitoyl-2-amino-1,3-propanediol, identical in structure to the synthetically produced Palmitoyl Serinol. This discovery confirmed the existence of Palmitoyl Serinol in nature and hinted at its potential ecological and biological roles.[2]

Origin as a Commensal Bacterial Metabolite

A significant breakthrough in understanding the origin and physiological relevance of Palmitoyl Serinol came from the field of microbiome research. A 2017 study by Cohen et al. identified N-acyl amides, including Palmitoyl Serinol, as metabolites produced by human commensal bacteria.[3] Using a combination of bioinformatics, synthetic biology, and high-throughput screening, they demonstrated that bacteria residing in the human gut possess the enzymatic machinery to synthesize these lipids. This finding was pivotal as it suggested that Palmitoyl Serinol is a natural component of the human metabolome, potentially playing a role in host-microbe interactions and physiological regulation.

Biological Activities and Mechanisms of Action

Palmitoyl Serinol exhibits a range of biological activities by interacting with multiple cellular targets and signaling pathways.

Ceramide Mimicry and Apoptosis Induction

As initially reported by Bieberich et al., Palmitoyl Serinol acts as a structural mimic of ceramide, a key lipid mediator of apoptosis. In neuroblastoma cells, treatment with Palmitoyl Serinol led to an increase in endogenous ceramide levels and induced apoptosis. This pro-apoptotic effect was found to be mediated, at least in part, by the direct activation of protein kinase C zeta (PKCζ).

Modulation of the Endocannabinoid System and Skin Barrier Function

More recent research has uncovered the role of Palmitoyl Serinol as a modulator of the endocannabinoid system. A study by Shin et al. in 2021 demonstrated that Palmitoyl Serinol, an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), stimulates the production of ceramides in human epidermal keratinocytes. This effect was shown to be dependent on the activation of the cannabinoid receptor 1 (CB1). By increasing the synthesis of long-chain ceramides, Palmitoyl Serinol enhances the epidermal permeability barrier, suggesting its therapeutic potential for inflammatory skin conditions like atopic dermatitis.

GPR119 Agonism and Metabolic Regulation

The work by Cohen et al. also identified Palmitoyl Serinol as an agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is expressed in the pancreas and gastrointestinal tract and is involved in the regulation of glucose homeostasis and metabolic hormones. Their findings indicated that bacterial-derived Palmitoyl Serinol can activate GPR119, suggesting a novel mechanism by which the gut microbiome can influence host metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited studies.

| Parameter | Cell Line | Treatment | Result | Reference |

| Endogenous Ceramide Increase | Neuroblastoma cells | N-palmitoylated serinol (C16-serinol) | 50-80% increase | |

| Apoptosis Induction | Neuroblastoma cells | N-palmitoylated serinol (C16-serinol) | Apoptosis in rapidly dividing low-density cells | |

| Cytotoxicity of Inconspicamide | HeLa cells | Inconspicamide | Moderate cytotoxic activity |

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Stimulation of Ceramide Production | Human Epidermal Keratinocytes (KC) | N-palmitoyl serinol (PS) | Significant stimulation of cellular ceramide levels | |

| Increase in Long-Chain Ceramides (C22-C24) | IL-4-mediated inflamed KC | N-palmitoyl serinol (PS) | Selective increase through activation of CerS 2 and CerS3 | |

| CB1 Receptor Dependency | IL-4-mediated inflamed KC | PS + AM-251 (CB1 antagonist) | Blockade of ceramide production stimulation |

Experimental Protocols

Synthesis of N-Palmitoylated Serinol (C16-serinol)

As described by Bieberich et al. (2000)

-

N-acylation of Serinol: Serinol (2-amino-1,3-propanediol) is reacted with a palmitoylating agent, such as palmitoyl chloride or palmitic acid activated with a coupling reagent (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide).

-

Reaction Conditions: The reaction is typically carried out in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct.

-

Purification: The resulting N-palmitoylated serinol is purified using column chromatography on silica gel to yield a pure product.

-

Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cell Culture and Treatment for Apoptosis Studies

Based on Bieberich et al. (2000)

-

Cell Line: Human neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32) are used.

-

Culture Conditions: Cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded at a low density for proliferation studies. N-palmitoylated serinol, dissolved in a suitable vehicle (e.g., ethanol), is added to the culture medium at various concentrations.

-

Apoptosis Assays: Apoptosis is assessed by methods such as DAPI staining to observe nuclear morphology (chromatin condensation and fragmentation) or TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.

Analysis of Ceramide Levels in Keratinocytes

Adapted from Shin et al. (2021)

-

Cell Culture: Human epidermal keratinocytes (HaCaT cells) are cultured in a suitable medium. For inflammation models, cells can be pre-treated with interleukin-4 (IL-4).

-

Treatment: Cells are treated with Palmitoyl Serinol (PS) at a specified concentration and for a defined duration.

-

Lipid Extraction: Cellular lipids are extracted using a solvent system such as chloroform/methanol.

-

Ceramide Quantification: The levels of different ceramide species are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the specific measurement of ceramides with different fatty acid chain lengths.

GPR119 Activation Assay

Based on the methodology of Cohen et al. (2017)

-

Reporter Cell Line: A cell line (e.g., HEK293T) is engineered to express GPR119 and a reporter system, such as a cyclic AMP (cAMP) response element (CRE) driving the expression of a reporter gene (e.g., luciferase).

-

Cell Seeding: The reporter cells are seeded in a multi-well plate.

-

Treatment: The cells are treated with Palmitoyl Serinol or other potential ligands.

-

Signal Detection: After an incubation period, the reporter gene activity is measured. For a luciferase reporter, a luciferase substrate is added, and the resulting luminescence is quantified using a luminometer. An increase in luminescence indicates activation of the GPR119 receptor.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Palmitoyl Serinol in Apoptosis Induction

Caption: Palmitoyl Serinol induces apoptosis by activating PKCζ.

Signaling Pathway of Palmitoyl Serinol in Skin Barrier Enhancement

Caption: Palmitoyl Serinol enhances the skin barrier via the CB1 receptor.

Experimental Workflow for Ceramide Analysis

Caption: Workflow for analyzing ceramide levels after Palmitoyl Serinol treatment.

Conclusion

Palmitoyl Serinol is a multifaceted bioactive lipid with a fascinating history, originating from both chemical synthesis and natural sources such as marine sponges and the human microbiome. Its diverse biological activities, including the induction of apoptosis, enhancement of skin barrier function, and regulation of metabolism, are mediated through distinct molecular targets and signaling pathways. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising molecule. Further investigation into the intricate mechanisms of action and the physiological roles of endogenous Palmitoyl Serinol will undoubtedly open new avenues for the development of novel therapeutics for a range of diseases.

References

- 1. N-acylated serinol is a novel ceramide mimic inducing apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inconspicamide, new N-acylated serinol from the marine sponge Stelletta inconspicua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Commensal bacteria make GPCR ligands that mimic human signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Palmitoyl Serinol: A Technical Guide to its Impact on Skin Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily located in the stratum corneum, is essential for preventing water loss and protecting against external insults. Its integrity relies on a highly organized structure of protein-enriched corneocytes embedded in a lipid-rich extracellular matrix. Ceramides are the most abundant lipid class in this matrix, playing a critical role in maintaining the barrier's structural and functional integrity.[1][2] Deficiencies in ceramide content are linked to various skin conditions characterized by a compromised barrier, such as atopic dermatitis.[1] Palmitoyl Serinol (PS), an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), has emerged as a promising agent for improving skin barrier function.[3] This technical guide provides an in-depth analysis of the current scientific data on the effects of Palmitoyl Serinol on the skin barrier, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.

Mechanism of Action: Stimulation of Ceramide Synthesis

Palmitoyl Serinol enhances the skin's barrier function primarily by stimulating the production of ceramides in epidermal keratinocytes.[1] This action is mediated through the activation of the cannabinoid receptor CB1, a key component of the endocannabinoid system present in the skin. Activation of the CB1 receptor by Palmitoyl Serinol initiates signaling cascades that upregulate the two primary pathways of ceramide synthesis:

-

De Novo Ceramide Synthesis: This pathway involves the upregulation of key enzymes, including Serine Palmitoyltransferase (SPT) and Ceramide Synthases (CerS). Specifically, Palmitoyl Serinol has been shown to increase the activity of CerS2 and CerS3, which are responsible for producing ceramides with long and very-long-chain fatty acids (C22-C24). These long-chain ceramides are critical for the formation and maintenance of a robust epidermal permeability barrier.

-

Sphingomyelin Hydrolysis: Palmitoyl Serinol also stimulates the activity of sphingomyelinases (SMases), enzymes that hydrolyze sphingomyelin in the cell membrane to generate ceramides.

This dual action on ceramide synthesis pathways leads to a significant increase in the total ceramide content and, importantly, a selective increase in the long-chain ceramides that are crucial for barrier integrity.

Quantitative Data on the Effects of Palmitoyl Serinol

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of Palmitoyl Serinol on skin barrier function.

Table 1: In Vitro Effects of Palmitoyl Serinol on Ceramide Synthesis and Enzyme Activity in Human Keratinocytes (HaCaT cells)

| Parameter Assessed | Model System | Treatment | Observation | Significance | Citation |

| Total Ceramide Content | IL-4 treated HaCaT cells | 25 µM Palmitoyl Serinol for 4h | Significant increase in total ceramide levels compared to IL-4 treated control. | p < 0.01 | |

| Long-Chain Ceramides | IL-4 treated HaCaT cells | 25 µM Palmitoyl Serinol for 4h | Selective and significant increase in ceramides with C22-C24 fatty acid chains. | p < 0.01 | |

| Ceramide Synthase (CerS) 2 Activity | IL-4 treated HaCaT cells | 25 µM Palmitoyl Serinol for 4h | Significant activation of CerS2. | p < 0.01 | |

| Ceramide Synthase (CerS) 3 Activity | IL-4 treated HaCaT cells | 25 µM Palmitoyl Serinol for 4h | Significant activation of CerS3. | p < 0.01 | |

| CB1 Receptor Involvement | IL-4 treated HaCaT cells | 25 µM PS + 10 µM AM-251 (CB1 inhibitor) | Blockade of CB1 receptor prevented the PS-mediated increase in total and long-chain ceramides. | - |

Table 2: In Vivo Effects of Topical Palmitoyl Serinol on Skin Barrier Function in a Murine Model

| Parameter Assessed | Model System | Treatment | Observation | Significance | Citation |

| Basal Transepidermal Water Loss (TEWL) | Normal Mice | 0.5% Palmitoyl Serinol in ethanol, twice daily for 1 week | Lowered basal TEWL rates compared to vehicle control. | - | |

| Barrier Recovery Rate | Normal Mice (tape-stripped) | 0.5% Palmitoyl Serinol in ethanol, twice daily for 1 week | Accelerated barrier recovery after tape stripping. | - | |

| TEWL in Atopic Dermatitis Model | DNFB-induced Atopic Dermatitis-like skin in mice | 0.5% Palmitoyl Serinol in ethanol | Prevented the increase in TEWL seen in the DNFB + vehicle group. | p < 0.001 | |

| Stratum Corneum Hydration | DNFB-induced Atopic Dermatitis-like skin in mice | 0.5% Palmitoyl Serinol in ethanol | Prevented the reduction in stratum corneum hydration seen in the DNFB + vehicle group. | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of Palmitoyl Serinol.

Protocol 1: In Vitro Assessment of Ceramide Production in Human Keratinocytes

-

Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

-

Induction of Inflammatory Model (Optional): To mimic inflammatory skin conditions, cells can be pre-treated with a cytokine such as Interleukin-4 (IL-4) at a concentration of 50 ng/mL for 20 hours.

-

Treatment: Cells are then treated with Palmitoyl Serinol (e.g., 25 µM) for a specified duration (e.g., 4 hours). A vehicle control (the solvent used to dissolve PS) is run in parallel. For mechanism studies, a CB1 receptor antagonist like AM-251 (10 µM) can be co-incubated with PS.

-

Lipid Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and harvested. Lipids are extracted using a solvent system such as a chloroform/methanol mixture.

-

Ceramide Analysis by LC-MS/MS: The extracted lipids are dried and reconstituted in a suitable solvent for analysis. Ceramide species are separated and quantified using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This allows for the precise measurement of total ceramides and individual ceramide species based on their fatty acid chain length.

-

Enzyme Activity Assays: The activity of enzymes like CerS2 and CerS3 can also be measured from cell lysates using specific substrates and quantifying the product formation via LC-MS/MS.

-

Data Analysis: Ceramide levels are typically normalized to total protein or cell number. Statistical significance between treatment groups is determined using appropriate tests, such as a Student's t-test, with p < 0.05 considered significant.

Protocol 2: In Vivo Evaluation of Skin Barrier Function in a Murine Model

-

Animal Model: SKH-1 hairless mice or other suitable strains are used. For atopic dermatitis models, mice are sensitized and challenged with an allergen such as 1-fluoro-2,4-dinitrobenzene (DNFB).

-

Acclimatization: Animals are acclimatized to the experimental conditions for at least one week. All measurements should be performed in a controlled environment with stable temperature (20-22°C) and relative humidity (40-60%).

-

Topical Application: A solution of Palmitoyl Serinol (e.g., 0.5% in ethanol) or vehicle is applied topically to a defined area on the dorsal skin of the mice. Applications are typically performed twice daily for a set period (e.g., one week).

-

Transepidermal Water Loss (TEWL) Measurement:

-

Subjects should be allowed to acclimatize to the measurement room for at least 30 minutes before readings are taken.

-

TEWL is measured using an open-chamber evaporimeter (e.g., Tewameter®). The probe is placed gently on the skin surface, and the rate of water vapor loss is recorded in g/m²/h.

-

Multiple readings are taken from each site and averaged to ensure reliability.

-

-

Stratum Corneum Hydration Measurement:

-

Skin surface hydration is measured using a Corneometer®, which assesses the electrical capacitance of the stratum corneum.

-

The probe is pressed firmly and consistently onto the skin surface, and the capacitance is recorded in arbitrary units (A.U.). Higher values indicate greater hydration.

-

Measurements are taken at the same sites as the TEWL readings.

-

-

Data Analysis: Changes in TEWL and stratum corneum hydration are compared between the Palmitoyl Serinol-treated group, the vehicle control group, and a baseline or untreated group. Statistical analysis is performed using methods like ANOVA followed by post-hoc tests.

Protocol 3: General Protocol for Assessing Skin Barrier Protein Expression

Note: As of the date of this document, no studies have been published directly linking Palmitoyl Serinol to the expression of filaggrin, loricrin, or involucrin. This protocol is provided as a template for future investigations.

-

Cell or Tissue Preparation: Keratinocytes are cultured and treated with Palmitoyl Serinol as described in Protocol 1. Alternatively, skin biopsies can be taken from in vivo studies as described in Protocol 2.

-

RNA Extraction and Quantitative PCR (qPCR):

-

Total RNA is extracted from cells or tissue using a suitable kit.

-

RNA is reverse-transcribed into cDNA.

-

qPCR is performed using specific primers for filaggrin (FLG), loricrin (LOR), and involucrin (IVL) genes.

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and relative expression is calculated using the ΔΔCt method.

-

-

Protein Extraction and Western Blotting:

-

Total protein is extracted from cells or tissue.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for filaggrin, loricrin, and involucrin, followed by a secondary antibody.

-

Protein bands are visualized, and their intensity is quantified and normalized to a loading control (e.g., actin).

-

-

Immunohistochemistry (for tissue samples):

-

Skin biopsies are fixed, embedded in paraffin, and sectioned.

-

Sections are stained with specific antibodies for filaggrin, loricrin, and involucrin.

-

The localization and intensity of staining are observed under a microscope to assess protein expression and distribution within the epidermis.

-

Protocol 4: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model

-